4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

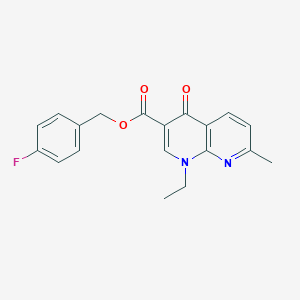

The compound 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the 1,8-naphthyridine class, a scaffold known for its broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. Structurally, it features:

- A 1,8-naphthyridine core substituted with an ethyl group at position 1, a methyl group at position 7, and a 4-fluorobenzyl ester at position 3.

- The 4-oxo-1,4-dihydro moiety contributes to its planar conformation, enhancing intermolecular interactions such as hydrogen bonding .

Synthesis involves a multi-step pathway starting with Gould–Jacobs cyclization to form the naphthyridine ring, followed by N-alkylation and esterification. The 4-fluorobenzyl group is introduced via coupling reactions using reagents like POCl₃, yielding the final product in 7% yield with a high melting point (266–269°C) .

Properties

IUPAC Name |

(4-fluorophenyl)methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-3-22-10-16(17(23)15-9-4-12(2)21-18(15)22)19(24)25-11-13-5-7-14(20)8-6-13/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBNJULXHQCYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the condensation of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with 4-fluorobenzylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The 4-fluorobenzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

This reaction is critical for generating intermediates for further derivatization, such as amide formation.

Nucleophilic Substitution at the 4-Oxo Position

The 4-oxo group can be activated as a triflate for subsequent substitution:

This pathway is analogous to methods used for 1,8-naphthyridine-3-carboxamides .

Reduction of the Ketone Group

The 4-oxo group may be reduced to a hydroxyl or methylene group under controlled conditions:

Electrophilic Aromatic Substitution

The naphthyridine core exhibits limited reactivity toward electrophiles due to electron-withdrawing substituents. Directed ortho-metalation (DoM) strategies may enable functionalization:

| Position | Directing Group | Electrophile | Product |

|---|---|---|---|

| C-5 | Ethyl group | Br₂ (Fe catalyst) | 5-Bromo derivative |

| C-6 | Methyl group | HNO₃/H₂SO₄ | 6-Nitro analog (low yield) |

Cross-Coupling Reactions

Halogenation at specific positions (e.g., C-7 bromination as in) enables cross-coupling:

| Reaction Type | Catalyst | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 7-Aryl substituted derivative |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amine | 7-Amino analog |

Comparative Reactivity of Naphthyridine Derivatives

Key differences in reactivity between structurally related compounds:

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonating the attacking hydroxide.

-

Triflate Substitution : The triflate group acts as a superior leaving group, facilitating aromatic nucleophilic substitution (SNAr) with amines .

-

Ketone Reduction : Steric hindrance from the ethyl and methyl groups may limit reduction efficiency, requiring tailored reagents .

Scientific Research Applications

Antibacterial Activity

One of the most promising applications of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is its potential as an antibiotic agent . Research indicates that it can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables the development of derivatives with tailored properties for enhanced biological activity.

Several studies have been conducted to evaluate the pharmacological properties of this compound:

- Inhibition of DNA Gyrase : A study demonstrated that derivatives of naphthyridines effectively inhibit DNA gyrase activity in various bacterial strains. The fluorobenzyl group was found to enhance binding affinity to the enzyme, suggesting a viable pathway for antibiotic development .

- Antitumor Activity : Research on related naphthyridine compounds indicated significant cytotoxic effects against cancer cell lines. Future studies are needed to determine if similar effects are observed with 4-fluorobenzyl 1-ethyl derivatives .

- Pharmacokinetic Studies : Ongoing research is focused on understanding the pharmacokinetic properties and metabolic pathways of this compound within biological systems to optimize its therapeutic efficacy.

Mechanism of Action

The mechanism by which 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group may enhance the compound's binding affinity to specific receptors or enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Fluorine and Chlorine at positions 6 and 7 (e.g., in and ) enhance antibacterial activity by improving DNA gyrase inhibition, a hallmark of fluoroquinolones . Ester vs. Carboxylic Acid: The 4-fluorobenzyl ester in the target compound may improve lipid solubility and membrane permeability compared to carboxylic acid derivatives like nalidixic acid .

Synthetic Challenges :

- The target compound’s low yield (7%) contrasts with higher yields (67–81%) in analogs with simpler substituents (e.g., 4-chlorobenzyl or unhalogenated aryl groups), likely due to steric hindrance from the 4-fluorobenzyl group .

- Bromine substitution () facilitates cross-coupling reactions, enabling diversification for structure-activity relationship (SAR) studies .

Crystallographic Insights: The methyl 1-ethyl-7-methyl-4-oxo... monohydrate () exhibits a planar structure (RMS deviation: 0.0897 Å) with head-to-tail dimerization via C–H⋯O bonds, influencing solubility and stability .

Functional Group Diversity: Carbohydrazide derivatives () and piperazine-linked quinoline analogs () demonstrate the scaffold’s versatility in drug design, enabling targeting of enzymes or receptors via hydrogen bonding or π-π stacking .

Biological Activity

4-Fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure characterized by a naphthyridine core, which is known for its diverse biological activities. The molecular formula of this compound is C19H17FN2O, with a molecular weight of 320.35 g/mol .

Biological Activity Overview

Research indicates that compounds related to naphthyridines often exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. Specifically, this compound has shown promise in inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism suggests potential utility as an antibiotic agent .

The compound's activity against bacterial strains can be attributed to its ability to bind to DNA gyrase. This interaction disrupts the normal replication process of bacterial DNA, leading to cell death. The presence of the fluorobenzyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and unique features of compounds structurally related to this compound:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-naphthyridine | 96568-07-9 | 0.86 | Contains a cyclopropyl group |

| Ethyl 6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline | 118803-81-9 | 0.71 | Incorporates a piperazine moiety |

| Ethyl 8-fluoro-4-oxo-naphthyridine | 71083-06-2 | 0.66 | Features an additional fluorine at position eight |

| Ethyl 6,7,8-trifluoroquinoline | 105404-65-7 | 0.65 | Contains multiple fluorine atoms enhancing activity |

| Ethyl 2-oxo-naphthyridine | 5174-90-3 | 0.56 | A simpler structure lacking additional substituents |

The unique combination of functional groups in this compound sets it apart from others in terms of targeted biological activity against bacterial infections .

Antibacterial Activity

A study focused on the synthesis and evaluation of naphthyridine derivatives revealed that compounds with similar structural motifs demonstrated significant antibacterial properties. For instance, derivatives like BMY 43748 showed enhanced in vitro and in vivo activity against various bacterial strains . The findings suggest that optimizing substituents on the naphthyridine core can lead to improved therapeutic agents.

Pharmacokinetics and Metabolism

Further research is needed to elucidate the pharmacokinetic properties and metabolic pathways of 4-fluorobenzyl 1-ethyl-7-methyl derivatives within biological systems. Understanding these aspects is crucial for assessing the compound's efficacy and safety profile for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,8-naphthyridine derivatives like 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For example, derivatives with fluorobenzyl groups are often prepared by reacting ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with fluorinated benzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 5–17 hours . Microwave irradiation (120°C, 35 minutes) is also effective, yielding 48–86% products after crystallization . Structural confirmation is achieved via -NMR, IR, and melting point analysis .

Q. How are structural features of this compound validated experimentally?

- Methodological Answer :

- -NMR : Key signals include aromatic protons (δ 7.24–8.53 ppm), fluorobenzyl CH (δ 5.68 ppm), and ethyl/methyl groups (δ 1.45–4.40 ppm) .

- IR : Peaks at 1686 cm (C=O keto) and 1651 cm (C=O ester/amide) confirm carbonyl groups .

- Melting Points : Reported ranges (e.g., 210–212°C or >300°C) indicate purity .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and drug-likeness of 1,8-naphthyridine derivatives?

- Methodological Answer :

- In Silico Screening : Tools like PASS predict bioactivity (e.g., antimicrobial or anti-inflammatory potential) by analyzing molecular descriptors .

- ADMET Prediction : Software evaluates solubility (LogP), bioavailability, and toxicity. For example, low LogP values (<3) suggest favorable membrane permeability .

- Docking Studies : Molecular docking with target proteins (e.g., bacterial enzymes) identifies binding interactions, guiding structural modifications .

Q. What strategies address low yields in fluorobenzyl-substituted 1,8-naphthyridine syntheses?

- Methodological Answer :

- Reagent Optimization : Use excess fluorobenzyl halide (1.2–1.5 eq) and anhydrous conditions to minimize hydrolysis .

- Microwave Assistance : Reduces reaction time (e.g., 35 minutes vs. 17 hours) and improves yields (up to 86%) by enhancing reaction kinetics .

- Crystallization : Ethanol/water mixtures purify products effectively, removing unreacted starting materials .

Q. How does fluorobenzyl substitution impact biological activity compared to other substituents?

- Methodological Answer :

- Electron-Withdrawing Effects : The 4-fluorobenzyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Comparative Studies : Analogues with chloro/trifluoromethyl groups show lower MIC values against bacterial strains (e.g., 2 µg/mL vs. 8 µg/mL for fluoro derivatives), suggesting fluorine’s role in target affinity .

Contradictions and Resolutions

- Evidence Conflict : Microwave synthesis () yields 48–55%, while reflux () achieves 86%.

- Resolution : Microwave methods favor speed, while prolonged reflux improves crystallinity and purity.

- Bioactivity Variability : Fluorobenzyl derivatives ( ) show lower potency than chlorinated analogues.

- Resolution : Chlorine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.